molecular formula C10H10Br2 B8622123 1,4-Dibromo-2-cyclobutylbenzene

1,4-Dibromo-2-cyclobutylbenzene

Cat. No.: B8622123
M. Wt: 289.99 g/mol
InChI Key: NYWVTGMVRHZKBO-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-cyclobutylbenzene is a brominated aromatic compound featuring a cyclobutyl substituent at the 2-position of the benzene ring. While specific data for this compound are absent in the provided evidence, its structural framework aligns with substituted dibromobenzenes, where bromine atoms at the 1- and 4-positions and a cyclobutyl group at the 2-position influence its electronic, steric, and reactivity profiles. Brominated aromatics are critical intermediates in organic synthesis, particularly in cross-coupling reactions and materials science.

Properties

Molecular Formula

C10H10Br2

Molecular Weight

289.99 g/mol

IUPAC Name

1,4-dibromo-2-cyclobutylbenzene

InChI

InChI=1S/C10H10Br2/c11-8-4-5-10(12)9(6-8)7-2-1-3-7/h4-7H,1-3H2

InChI Key

NYWVTGMVRHZKBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1,4-Dibromo-2-cyclobutylbenzene with structurally analogous compounds, focusing on molecular properties, substituent effects, and experimental data from authoritative sources.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type CAS Number Key Characteristics
This compound* C₁₀H₁₀Br₂ ~297.99 (calculated) Cyclobutyl N/A High steric bulk; potential for strained ring interactions
1,4-Dibromo-2-chlorobenzene C₆H₃Br₂Cl 274.35 Chloro 14862-52-3 Electron-withdrawing substituent; increased polarity
1,4-Dibromo-2-methylbenzene C₇H₆Br₂ 249.93 Methyl 615-59-8 Electron-donating substituent; IR spectral data available (COBLENTZ NO. 9212)

*Note: Data for this compound are inferred due to absence in provided evidence.

Substituent Effects

  • Electronic Effects: Chloro (1,4-Dibromo-2-chlorobenzene): The chlorine atom is electron-withdrawing via inductive effects, reducing electron density on the benzene ring. This deactivation slows electrophilic substitution reactions compared to unsubstituted dibromobenzenes . Methyl (1,4-Dibromo-2-methylbenzene): The methyl group is electron-donating via hyperconjugation, increasing ring electron density and enhancing reactivity toward electrophiles. This is corroborated by its use in synthetic pathways requiring activated aromatic systems . Cyclobutyl (this compound): The cyclobutyl group combines moderate electron-donating effects (via alkyl conjugation) with significant steric hindrance. Its rigid, non-planar structure may distort the benzene ring, affecting crystallinity and solubility.
  • Steric Effects :

    • The cyclobutyl group imposes greater steric bulk than methyl or chloro substituents. This could hinder access to reactive sites (e.g., para-bromine atoms) in cross-coupling reactions, necessitating tailored catalysts or elevated temperatures.
    • For 1,4-dibromo-2-methylbenzene, the smaller methyl group minimizes steric interference, enabling efficient participation in Suzuki-Miyaura couplings .

Spectroscopic and Physical Data

  • Infrared Spectroscopy: 1,4-Dibromo-2-methylbenzene: IR spectra (COBLENTZ NO. 9212) show characteristic C-Br stretches near 550–600 cm⁻¹ and C-H bending modes for the methyl group at ~1380 cm⁻¹. These peaks distinguish it from chloro or cyclobutyl analogs . 1,4-Dibromo-2-chlorobenzene: Expected C-Cl stretches (~600–700 cm⁻¹) would overlap with C-Br signals, requiring complementary techniques like NMR for unambiguous identification .
  • Thermal Stability :

    • Methyl and chloro derivatives exhibit predictable melting points (e.g., 1,4-dibromo-2-methylbenzene melts at ~75–80°C). The cyclobutyl analog’s strained structure may lower melting points due to reduced crystal packing efficiency.

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